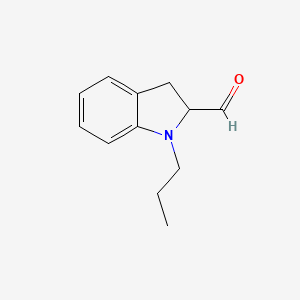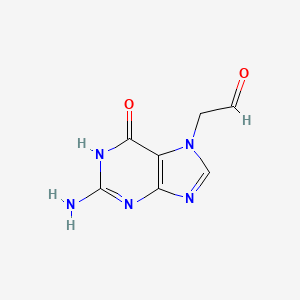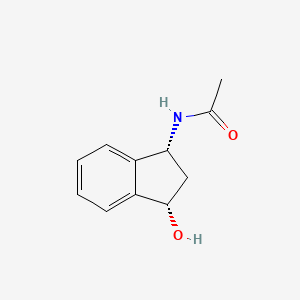
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound with the molecular formula C11H13NO2 It is known for its unique structure, which includes a hydroxy group and an acetamide group attached to an indane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the stereoselective reduction of a nitrone-alkyne adduct followed by reductive ring opening. One efficient method includes the use of gold (I)-catalyzed cyclization of a propargylic N-hydroxylamine . This process yields a 4-isoxazoline intermediate, which is then converted into the desired compound through stereoselective reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of flow microreactor systems can be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.
科学的研究の応用
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in inhibiting ceramide trafficking, which is relevant to certain diseases.
作用機序
The mechanism by which N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as ceramide transporter proteins. By inhibiting ceramide trafficking, the compound can modulate cellular processes related to lipid metabolism and signaling pathways . This inhibition is achieved through the binding of the compound to the active site of the transporter protein, preventing the transport of ceramide molecules.
類似化合物との比較
Similar Compounds
- N-[(1R,3S)-3-Aminocyclohexyl]acetamide
- tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Uniqueness
N-((1R,3S)-3-Hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific stereochemistry and the presence of both hydroxy and acetamide functional groups. This unique combination allows it to interact with biological targets in a distinct manner compared to other similar compounds .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
N-[(1R,3S)-3-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m1/s1 |
InChIキー |
HUPHBKUAYGKKDI-MNOVXSKESA-N |
異性体SMILES |
CC(=O)N[C@@H]1C[C@@H](C2=CC=CC=C12)O |
正規SMILES |
CC(=O)NC1CC(C2=CC=CC=C12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)

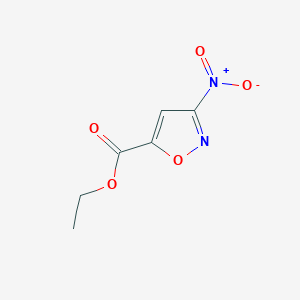
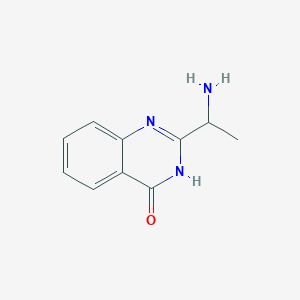
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

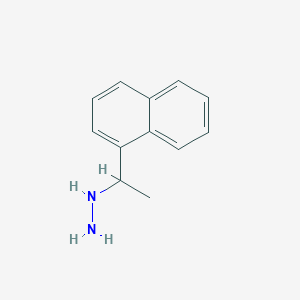

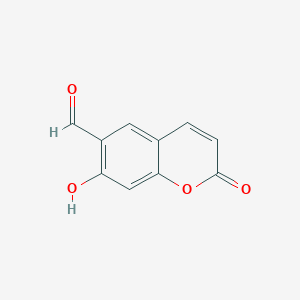


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
